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SqdC protein

Sulfolipid biosynthesis Gene knockout Lipidomics

SqdC protein (CAS 148970-75-6) is a ~26 kDa sulfolipid biosynthesis protein encoded by the sqdC gene in the purple bacterium Rhodobacter sphaeroides. It is part of a four-gene operon (sqdA, sqdB, sqdC, sqdD) essential for the production of the anionic membrane lipid sulfoquinovosyl diacylglycerol (SQDG).

Molecular Formula C8H14O2
Molecular Weight 0
CAS No. 148970-75-6
Cat. No. B1177058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqdC protein
CAS148970-75-6
SynonymsSqdC protein
Molecular FormulaC8H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SqdC Protein (CAS 148970-75-6): A Non-Catalytic Sulfolipid Biosynthesis Modulator from Rhodobacter sphaeroides


SqdC protein (CAS 148970-75-6) is a ~26 kDa sulfolipid biosynthesis protein encoded by the sqdC gene in the purple bacterium Rhodobacter sphaeroides [1]. It is part of a four-gene operon (sqdA, sqdB, sqdC, sqdD) essential for the production of the anionic membrane lipid sulfoquinovosyl diacylglycerol (SQDG) [2]. Unlike its enzymatic partners in the pathway, SqdC lacks homology to proteins of known function and is proposed to act as a non-catalytic modulator, mediating the substrate specificity of the terminal sulfolipid synthase, SqdD [3].

Why Generic Substitution Fails for SqdC: Unique Non-Catalytic Role in a Specialized Pathway


Generic substitution within the sulfolipid biosynthesis pathway is not feasible because the four sqd gene products perform distinct and non-redundant roles. While sqdB and sqdD encode enzymes (a UDP-sulfoquinovose synthase and a glycosyltransferase, respectively), SqdC is a 26-kDa protein with no known catalytic activity and no significant sequence homology to other proteins [1]. Its role as a proposed substrate-specificity mediator for the SqdD transferase is unique [2]. Furthermore, a sqdC null mutant does not result in a complete loss of sulfolipid, like a sqdB mutant, but rather a 90% reduction, demonstrating a modulatory function that is not fully replaceable by any other protein in the cell [2]. These functional distinctions mean that sqdB, sqdD, plant orthologs like SQD1, or cyanobacterial sqdX cannot be interchanged for SqdC in studies of substrate specificity control or in systems requiring partial sulfolipid production.

Quantitative Differentiation of SqdC Protein Against Closest Pathway Analogs


SqdC Null Mutant Exhibits a Distinct 90% Reduction in Sulfolipid Content, Unlike a Complete Knockout

Inactivation of the sqdC gene in Rhodobacter sphaeroides leads to only a 90% reduction in total sulfolipid content, indicating that a residual 10% of synthesis persists [1]. This is in contrast to the inactivation of sqdB, which results in mutants completely lacking sulfolipid [2]. This quantitative difference proves that SqdC is required for optimal but not absolutely essential sulfolipid biosynthesis, and its function can be partially bypassed.

Sulfolipid biosynthesis Gene knockout Lipidomics

Unique Accumulation of Sulfoquinovosyl-1-O-dihydroxyacetone Provides a Distinct Biochemical Fingerprint

The sqdC null mutant uniquely accumulates the compound sulfoquinovosyl-1-O-dihydroxyacetone, which is not detected in wild-type cells [1]. In contrast, a sqdD null mutant accumulates a different intermediate, UDP-sulfoquinovose, the nucleotide-activated form of the head group [2]. This distinct accumulation pattern for SqdC loss-of-function, verified by mass spectrometry and NMR, provides a unique biochemical fingerprint for confirming its functional role.

Metabolomics Biosynthetic intermediate Mutant characterization

A Distinctly Smaller Molecular Weight Differentiates SqdC from Other Sqd Operon Proteins

The SqdC protein has a predicted molecular weight of 26 kDa, making it the smallest protein in the sqd operon [1]. This contrasts with SqdA (33.6 kDa), SqdB (46 kDa), and SqdD (30 kDa) [1][2]. This size difference is a straightforward, measurable parameter for protein identification and purity assessment in purification or expression workflows.

Protein biochemistry Molecular weight Operon structure

SqdC is a Co-transcribed, Bacteria-Specific Modulator Absent in Plant and Cyanobacterial Systems

The sqdC gene is co-transcribed with sqdB in a bacterial operon, a genetic organization not found in plants or cyanobacteria [1]. While sqdB has clear orthologs in plants (SQD1) and cyanobacteria, and sqdD has a functional analog in cyanobacterial sqdX, sqdC has no homologs outside of certain alpha-proteobacteria like Sinorhizobium meliloti [2]. This restricted phylogenetic distribution makes SqdC a specific marker for studying a unique bacterial solution to regulating sulfolipid head group transfer.

Comparative genomics Phylogenetics Pathway evolution

Validated Application Scenarios for SqdC Protein in Research and Industrial R&D


Investigating Substrate Specificity Mechanisms in Glycosyltransferase Reactions

The established proposition that SqdC mediates the substrate specificity of the SqdD UDP-sulfoquinovose:diacylglycerol sulfoquinovosyltransferase provides a distinct model for studying non-catalytic, protein-mediated substrate channeling or specificity modulation in membrane lipid biosynthesis [1]. Unlike using the catalytic components alone, incorporating SqdC into in vitro reconstitution assays can help dissect the mechanism ensuring the correct transfer of the sulfoquinovose headgroup to diacylglycerol.

Engineering Tuneable Sulfolipid Production in Heterologous Hosts

The unique phenotype of the sqdC null mutant, which retains ~10% of sulfolipid production, provides a precise genetic tool for engineering 'leaky' or tuneable sulfolipid biosynthesis in other bacterial systems [2]. This is in contrast to using sqdB or sqdD knockouts, which would create a complete metabolic block, and allows for the study of sulfolipid concentration-dependent processes such as phosphate starvation responses.

A Selective Marker for Bacterial Sulfolipid Pathway Regulation Studies

Given its restricted phylogenetic distribution to a subset of proteobacteria, SqdC is the selective marker of choice for studying regulation of the terminal steps of SQDG synthesis in these organisms [3]. Transcriptional or post-translational analysis specifically targeting SqdC, rather than the widely conserved SqdB/SQD1, provides data focused on a unique bacterial regulatory node, avoiding cross-reactivity issues with plant or cyanobacterial systems.

Validating the Identity of Sulfolipid Biosynthetic Complexes

With a distinct size of 26 kDa, the SqdC protein serves as a definitive molecular weight marker for confirming the formation and purification of protein complexes from the sqd operon [4]. In co-immunoprecipitation or size-exclusion chromatography studies involving SqdD and SqdB, the presence of a 26-kDa band provides rapid, unequivocal confirmation of SqdC inclusion, significantly simplifying analytical workflows.

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